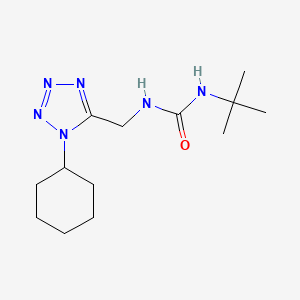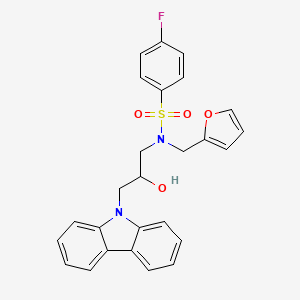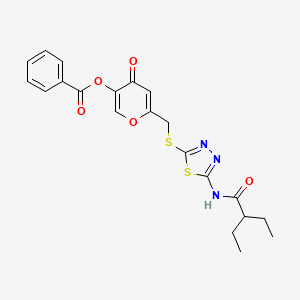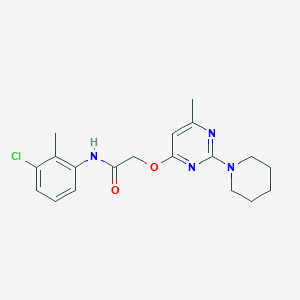
1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives can involve various strategies. For instance, the synthesis of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives, which are p38 MAPK inhibitors, is achieved through a Claisen thermal rearrangement as a key step to synthesize the chromene core . This suggests that a similar approach could potentially be applied to the synthesis of 1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea, with modifications to incorporate the cyclohexyl and tetrazolyl groups.
Another synthesis route is demonstrated in the preparation of 3-(tert-butyl)perhydro-1,5,3-dithiazepine, where urea acts as a leaving group . This method indicates the versatility of urea in synthetic chemistry and its potential role in forming various substituted urea compounds.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. Although the exact structure of this compound is not discussed, the structure-activity relationship of similar compounds can be inferred. For example, the presence of the tert-butyl group and the substitution pattern on the urea moiety can significantly influence the biological properties of these molecules .
Chemical Reactions Analysis
The chemical reactions involving urea derivatives are diverse. The papers provided do not detail reactions specific to this compound, but they do mention the use of urea as a leaving group and the synthesis of compounds with potential antiarrhythmic and hypotensive activities . These reactions highlight the reactivity of the urea group and its potential to form various pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are determined by their molecular structure. While the provided papers do not directly discuss the properties of this compound, they do provide examples of urea derivatives with significant biological activities, such as hypotensive and antiarrhythmic effects . These activities suggest that the compound may also possess distinct physical and chemical properties that could be explored for therapeutic applications.
Applications De Recherche Scientifique
Metabolism and Toxicological Studies
Research on derivatives of tert-butyl compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), has shown significant insights into their metabolism and potential toxicological effects. For example, BHT and its metabolites have been studied for their metabolic pathways in rats and humans, revealing differences in metabolite profiles and excretion pathways between species (Daniel et al., 1968). These studies are crucial for understanding the safety and environmental impact of such compounds.
Photophysical and Photochemical Applications
Compounds featuring tert-butyl groups and urea linkages have been explored for their photophysical properties and potential applications in photochemical processes. For instance, the study of cyclodextrin complexation with stilbene derivatives has demonstrated the ability of these compounds to undergo photoisomerization, highlighting their applications in developing molecular devices and sensors (Lock et al., 2004).
Angiotensin Receptor Antagonism
Derivatives such as UR-7280, containing tert-butyl and tetrazole groups, have been characterized for their potential as angiotensin AT1 receptor antagonists, indicating their relevance in designing new antihypertensive drugs (de Arriba et al., 1996).
Antiarrhythmic and Hypotensive Activities
Research into 1,3-disubstituted ureas has uncovered compounds with significant antiarrhythmic and hypotensive activities, demonstrating the therapeutic potential of tert-butyl-containing ureas in cardiovascular diseases (Chalina et al., 1998).
Propriétés
IUPAC Name |
1-tert-butyl-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O/c1-13(2,3)15-12(20)14-9-11-16-17-18-19(11)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOZMUFAVIOQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN=NN1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-8-fluoro-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)

![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)


![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)

![4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2504582.png)
![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2504590.png)